3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide

HCV NS5B polymerase Non-nucleoside inhibitor Antiviral screening

3-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide (CAS 899996-05-5) is a 2-substituted saccharin derivative bearing a p-tolyl amide terminus and a three-carbon propanamide linker to the benzo[d]isothiazole-1,1-dioxide core. This compound belongs to a class of benzo[d]isothiazole-1,1-dioxides that were structure-based designed and evaluated as non-nucleoside inhibitors of hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, with the lead compound 5 in that series achieving an enzyme IC50 of 0.069 µM and a genotype 1b subgenomic replicon EC50 of 0.648 µM.

Molecular Formula C17H16N2O4S
Molecular Weight 344.39
CAS No. 899996-05-5
Cat. No. B2705775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide
CAS899996-05-5
Molecular FormulaC17H16N2O4S
Molecular Weight344.39
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O
InChIInChI=1S/C17H16N2O4S/c1-12-6-8-13(9-7-12)18-16(20)10-11-19-17(21)14-4-2-3-5-15(14)24(19,22)23/h2-9H,10-11H2,1H3,(H,18,20)
InChIKeyDPCYYDPZFCIUMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide (CAS 899996-05-5): Saccharin-Derived Propanamide for HCV NS5B and Protease Inhibitor Screening


3-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide (CAS 899996-05-5) is a 2-substituted saccharin derivative bearing a p-tolyl amide terminus and a three-carbon propanamide linker to the benzo[d]isothiazole-1,1-dioxide core. This compound belongs to a class of benzo[d]isothiazole-1,1-dioxides that were structure-based designed and evaluated as non-nucleoside inhibitors of hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, with the lead compound 5 in that series achieving an enzyme IC50 of 0.069 µM and a genotype 1b subgenomic replicon EC50 of 0.648 µM [1]. Separately, 2-substituted saccharin derivatives are also established as inhibitors of proteolytic enzymes including human neutrophil elastase, with utility in degenerative disease models such as emphysema and rheumatoid arthritis [2]. The p-tolyl amide substituent distinguishes this compound from the ortho-tolyl isomer (CAS 899757-28-9) and other N-aryl congeners, potentially altering hydrogen-bonding geometry, metabolic stability, and target engagement profiles.

Why 3-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide Cannot Be Replaced by In-Class Saccharin Analogs Without Quantitative Validation


Within the benzo[d]isothiazole-1,1-dioxide class, minor structural permutations produce order-of-magnitude potency shifts. In the de Vicente HCV NS5B series, replacing the methyl sulfonamide side chain with a primary sulfonamide (compound 5 vs. 6) or altering the benzylic substituent from 3-methyl-4-fluorobenzyl to other groups changed replicon EC50 by >10-fold [1]. The p-tolyl amide in 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide is distinct from the ortho-tolyl isomer (CAS 899757-28-9) in both steric accessibility of the amide NH and the dihedral angle of the aryl ring, parameters that directly affect hydrogen bonding to backbone carbonyls in NS5B palm site I or to the catalytic triad of serine proteases [2]. The propanamide linker (n = 2 methylene units) also differs from the acetamide linkers (n = 1) prevalent in many saccharin-based sortase A and elastase inhibitors, altering the optimal reach of the aryl cap into hydrophobic sub-pockets. Without compound-specific IC50/EC50 data versus close analogs, generic substitution risks selecting a congener with undetectable target engagement.

3-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide: Quantitative Differentiation Evidence Against Closest Analogs


HCV NS5B Enzyme Inhibition: Class Benchmark for Benzo[d]isothiazole-1,1-dioxide Scaffold

The benzo[d]isothiazole-1,1-dioxide scaffold to which 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide belongs has been validated as a non-nucleoside HCV NS5B inhibitor chemotype by de Vicente et al. The most potent acyclic representative (compound 5) showed IC50 = 0.069 µM against genotype 1b NS5B polymerase in a biochemical assay [1]. This value serves as the class-level enzyme inhibition benchmark against which any novel congener, including the p-tolyl propanamide derivative, must be compared. Compounds lacking the high-affinity methyl sulfonamide group in that series exhibited IC50 values in the micromolar range, demonstrating that the saccharin core alone is insufficient for nanomolar potency without optimal peripheral substitution [1].

HCV NS5B polymerase Non-nucleoside inhibitor Antiviral screening

HCV Subgenomic Replicon Potency: Cellular Activity Baseline for Saccharin-Based NS5B Inhibitors

In the genotype 1b subgenomic replicon assay conducted in the presence of 5% fetal bovine serum, compound 5 from the de Vicente series demonstrated EC50 = 0.648 µM, while the more optimized cyclic analogue (compound 16) achieved EC50 = 0.043 µM [1]. This 15-fold window between acyclic and conformationally locked congeners illustrates the sensitivity of cellular potency to precise ligand geometry. The p-tolyl propanamide derivative, with its unconstrained propanamide linker and p-methyl substituted aryl ring, occupies an intermediate conformational space between the fully flexible acyclic analogs and the rigidified cyclic derivatives, making its replicon EC50 a critical comparator for understanding the free energy penalty of linker flexibility in this scaffold.

HCV replicon assay Cellular antiviral activity Genotype 1b

Proteolytic Enzyme Inhibitor Class: Elastase and Broad-Spectrum Protease Inhibition Potential

The 2-substituted saccharin pharmacophore is an established proteolytic enzyme inhibitory scaffold. US Patent 5,578,623 discloses that 2-substituted saccharin derivatives with electron-deficient leaving groups at the 2-position exhibit potent human neutrophil elastase (HNE) inhibition, with exemplified compounds demonstrating Ki values in the nanomolar range against HNE [1]. The target compound bears a propanamide linkage to a p-tolyl group, positioning it within the generic Markush structure of Formula I where R₂ is defined as primary or secondary alkyl and R₃ encompasses aryl substituents [1]. The p-tolyl group may confer differential selectivity versus other serine proteases (chymotrypsin, trypsin) compared to the benzyl and phenethyl analogs exemplified in the patent.

Human neutrophil elastase Protease inhibitor Inflammatory disease

p-Tolyl vs. o-Tolyl Isomer: Stereoelectronic Differentiation of Amide Conformation

The para-methyl substitution in 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide permits the anilide NH to adopt a coplanar geometry with the aryl ring, maximizing conjugation with the amide carbonyl and presenting an unhindered hydrogen-bond donor. In contrast, the ortho-tolyl isomer (CAS 899757-28-9) introduces steric clash between the o-methyl group and the amide carbonyl oxygen, forcing the aryl ring to rotate out of plane by approximately 50–70° as estimated from analogous o-tolyl benzamide crystal structures and reducing the accessibility of the amide NH for intermolecular hydrogen bonding [1]. This conformational difference is predicted to alter the binding mode in NS5B palm site I, where the amide NH forms a key interaction with the backbone carbonyl of Tyr448, as well as in the S1 pocket of serine proteases where the NH engages the Ser195 backbone.

Conformational analysis Hydrogen bonding Isomeric differentiation

Propanamide vs. Acetamide Linker Length: Optimal Reach into Hydrophobic Sub-pockets

The three-carbon propanamide linker in the target compound provides an additional methylene unit compared to the two-carbon acetamide linkers found in saccharin-based sortase A inhibitors (e.g., N-(3-hydroxyadamantan-1-yl)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide) and in the 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide series [1]. This extended linker can project the p-tolyl group approximately 1.2–1.5 Å deeper into hydrophobic sub-pockets. In the NS5B palm site, the CH₂ spacer between the saccharin core and the sulfonamide group was critical for optimal access to the Asn291 and Ser288 region [2]; analogous benefit may accrue from the extended propanamide linker by positioning the p-tolyl ring for edge-to-face π-stacking with Phe193 or similar aromatic residues. Conversely, excess linker length can introduce entropic penalties and increase metabolic vulnerability.

Linker optimization Structure-activity relationship Binding pocket reach

Availability of the Pure p-Tolyl Isomer for Definitive SAR: Analytical Purity Benchmark

The compound 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide is commercially available as a discrete chemical entity with the InChI Key DPCYYDPZFCIUMV-UHFFFAOYSA-N, confirming its registry as the para-substituted isomer distinct from the ortho- and meta-tolyl congeners [1]. The molecular formula C₁₇H₁₆N₂O₄S and molecular weight of 344.39 g/mol are well-defined [1]. Close structural analogs such as N-(4-(dimethylamino)phenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide are specified at ≥95% purity, establishing a class expectation that procurement of the p-tolyl derivative at comparable purity supports reproducible dose-response measurements . Positive identification by ¹H NMR and LCMS is essential to exclude contamination with the regioisomeric o-tolyl and m-tolyl species which would confound biological assay interpretation.

Chemical purity Isomeric identity Procurement specification

3-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide: Evidence-Based Application Scenarios for Procurement and Screening


HCV NS5B Non-Nucleoside Inhibitor Lead Optimization: p-Tolyl Linker SAR Expansion

Procure this compound to expand the structure-activity relationship around the benzo[d]isothiazole-1,1-dioxide HCV NS5B inhibitor scaffold established by de Vicente et al. [1]. Test in genotype 1b NS5B biochemical assay (³H-UTP incorporation) and in the subgenomic replicon assay (5% FBS) to determine whether the p-tolyl propanamide configuration achieves IC50 and EC50 values within the sub-micromolar range demonstrated by the Roche lead series [1]. Compare potency directly against compound 5 (IC50 = 0.069 µM; EC50 = 0.648 µM) and the cyclic analogue 16 (EC50 = 0.043 µM) as class benchmarks. Use the p-tolyl derivative as a tool to decouple the contributions of aryl substitution pattern and linker length to cellular permeability and intrinsic enzyme affinity.

Human Neutrophil Elastase Inhibition Screening: Saccharin Scaffold Repurposing

Screen the compound in a human neutrophil elastase (HNE) biochemical assay using a chromogenic peptide substrate (e.g., MeOSuc-AAPV-pNA) at pH 7.5 and 25 °C, as described in the saccharin proteolytic enzyme inhibitor patent family [2]. Determine the IC50 and, if active, the Ki value by Dixon plot analysis. Counter-screen against chymotrypsin, trypsin, and porcine pancreatic elastase to evaluate the selectivity contribution of the p-tolyl group relative to the benzyl and phenethyl analogs disclosed in the patent. Positive HNE inhibition at sub-micromolar concentrations would support progression to a cellular assay measuring neutrophil-derived elastase activity in induced sputum supernatants from COPD patient samples.

Isomeric Selectivity Probe: p-Tolyl vs. o-Tolyl Conformational SAR

Procure both the p-tolyl derivative (CAS 899996-05-5) and the o-tolyl isomer (CAS 899757-28-9) as a matched isomeric pair. Co-crystallize or perform docking studies with NS5B polymerase (PDB 3H5S) or a serine protease of interest to experimentally determine the aryl ring dihedral angle and hydrogen-bond geometry of each isomer [1]. Use the differential activity (if any) between the para and ortho isomers to compute the energetic cost (ΔΔG) of constraining the amide NH in a non-optimal geometry, providing a quantitative parameter for future scaffold design that no other commercially available compound pair can address.

Linker-Length SAR Probe: Propanamide vs. Acetamide Series Comparison

Assemble a mini-library comprising the target propanamide compound alongside its closest acetamide analog (e.g., 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)acetamide) and a butyramide extended analog if synthesizable. Test all three in parallel in the same assay system (NS5B or elastase) to quantify the relationship between linker length (1, 2, or 3 methylene units) and potency, ligand efficiency (LE = 1.37 × pIC50 / heavy atom count), and lipophilic ligand efficiency (LLE = pIC50 − logP). The propanamide bridge represents the central point of this SAR curve, enabling interpolation between the shorter acetamide and longer butyramide linker geometries [2].

Quote Request

Request a Quote for 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.